![molecular formula C18H28O2S2 B14259411 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane CAS No. 437716-35-3](/img/structure/B14259411.png)
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a 1,3-dithiane moiety and a 1,4-dioxaspirodecane ring system. The compound’s molecular formula is C18H28O2S2, and it has a molecular weight of 340.54 g/mol . The compound’s structure and properties make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves multiple steps, starting with the preparation of the 1,3-dithiane moiety. This can be achieved through the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol under acidic conditions to form the dithiane ring. The cyclohexyl group is then introduced through a cyclization reaction, followed by the formation of the spirocyclic structure through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dithiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiolane derivatives, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The dithiane moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in the compound’s biological activity by enhancing its stability and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but contains nitrogen atoms in the ring system.
2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene: This compound contains a similar dithiane moiety but has a different overall structure.
Uniqueness
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane is unique due to its combination of a dithiane moiety and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
437716-35-3 |
|---|---|
Formule moléculaire |
C18H28O2S2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
8-[4-(1,3-dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C18H28O2S2/c1-12-21-17(22-13-1)16-4-2-14(3-5-16)15-6-8-18(9-7-15)19-10-11-20-18/h14-15H,1-13H2 |
Clé InChI |
AKJFPXHWNBAKLK-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C2CCC(CC2)C3CCC4(CC3)OCCO4)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


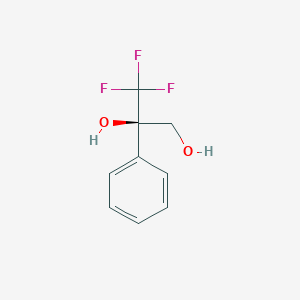
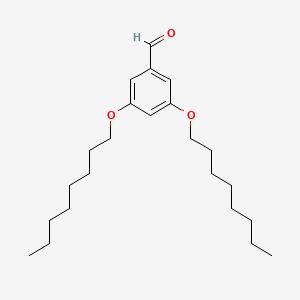
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
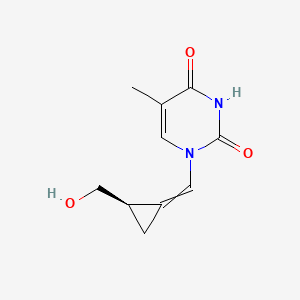
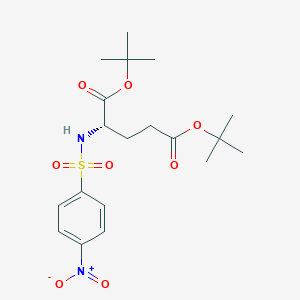
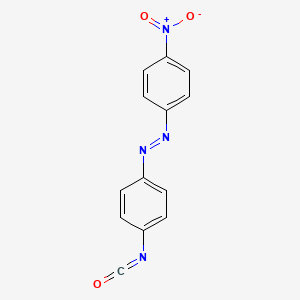
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
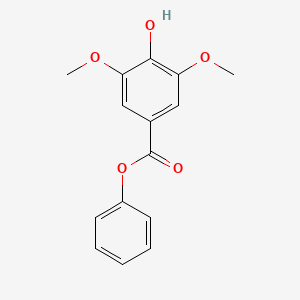
![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
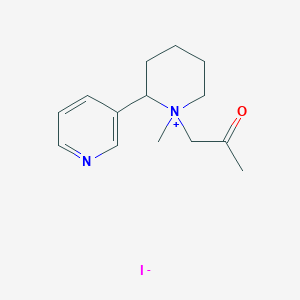
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
